5,6-Difluoroindoline-2,3-dione

Catalog No.
S713962
CAS No.
774-47-0
M.F
C8H3F2NO2
M. Wt
183.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Difluoroindoline-2,3-dione

CAS Number

774-47-0

Product Name

5,6-Difluoroindoline-2,3-dione

IUPAC Name

5,6-difluoro-1H-indole-2,3-dione

Molecular Formula

C8H3F2NO2

Molecular Weight

183.11 g/mol

InChI

InChI=1S/C8H3F2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)

InChI Key

FQIJOGDQWRLSQW-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1F)F)NC(=O)C2=O

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=O)C2=O

Synthesis and Characterization:

5,6-Difluoroindoline-2,3-dione has been synthesized using various methods, including the reaction of N-fluorosulfonyl-1,2-phenylenediamine with trifluoroacetic anhydride []. The resulting product is a white crystalline solid that can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Potential Biological Activities:

Studies suggest that 5,6-Difluoroindoline-2,3-dione may possess various biological activities, although the specific mechanisms and applications are still under investigation. Here are some potential areas of exploration:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, such as cholinacetylcholinesterase (ChE), which is involved in Alzheimer's disease and other neurodegenerative disorders []. However, further research is needed to determine its efficacy and safety in this context.
  • Antimicrobial Activity: Some studies have reported antimicrobial activity of 5,6-Difluoroindoline-2,3-dione against various bacteria and fungi []. However, more extensive studies are needed to confirm these findings and understand the underlying mechanisms of action.
  • Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties against certain cancer cell lines []. However, further investigation is necessary to elucidate its mechanism of action and potential therapeutic applications.

5,6-Difluoroindoline-2,3-dione is an organic compound with the molecular formula C8H3F2NO2C_8H_3F_2NO_2 and a molecular weight of 183.11 g/mol. It features a bicyclic structure consisting of an indole ring fused to a diketone moiety, characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring. This compound is also known as 5,6-difluoroisatin and is classified under the category of fluorinated organic compounds, which are notable for their unique chemical properties and biological activities .

  • DNA: The compound may interact with and stabilize DNA, possibly through hydrogen bonding with the nitrogenous bases.
  • 5-HT2C receptor: The specific binding affinity to this serotonin receptor in the brain hints at a potential role in the central nervous system, but the precise mechanism requires further investigation [].

The reactivity of 5,6-difluoroindoline-2,3-dione is primarily influenced by the electron-withdrawing nature of the fluorine substituents. Common reactions include:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.
  • Condensation Reactions: It can participate in condensation reactions to form various derivatives.
  • Cycloaddition Reactions: The compound can undergo cycloaddition with various reagents, leading to complex structures.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 5,6-difluoroindoline-2,3-dione exhibits significant biological activities. It has been studied for its potential as an antibacterial agent and has shown inhibitory effects on certain enzymes involved in bacterial DNA replication, such as DNA gyrase. This suggests its utility in developing new antibacterial drugs . Furthermore, compounds with similar structures have demonstrated anti-inflammatory and anticancer properties, indicating that 5,6-difluoroindoline-2,3-dione may also possess such activities .

Several methods for synthesizing 5,6-difluoroindoline-2,3-dione have been reported:

  • Fluorination of Isatin Derivatives: One common method involves the direct fluorination of isatin derivatives using fluorinating agents like Selectfluor or other electrophilic fluorinating reagents.
  • Cyclization Reactions: The compound can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other indole derivatives under acidic or basic conditions.
  • Martinet Procedure: This method involves the reaction of an aminoaromatic compound with an oxomalonate ester or hydrate in the presence of an acid to yield indole-2,3-diones .

5,6-Difluoroindoline-2,3-dione has several applications:

  • Pharmaceuticals: Its antibacterial properties make it a candidate for drug development against resistant bacterial strains.
  • Agricultural Chemicals: It may also be explored for use in agrochemicals due to its potential biological activity against pests.
  • Material Science: The compound's unique electronic properties could be harnessed in developing advanced materials .

Studies have focused on understanding how 5,6-difluoroindoline-2,3-dione interacts with biological targets. Notably:

  • DNA Gyrase Inhibition: It has been shown to inhibit DNA gyrase activity in bacterial cells, which is crucial for DNA replication and transcription. This inhibition occurs at micromolar concentrations .
  • Enzyme Substrate Interactions: The compound's interactions with various enzymes have been characterized using kinetic assays and molecular docking studies to elucidate binding affinities and mechanisms .

Several compounds share structural similarities with 5,6-difluoroindoline-2,3-dione. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5,7-Difluoroindoline-2,3-dione116570-41-30.87
7-Fluoro-1-methylindoline-2,3-dione875003-43-30.84
6-Fluoro-5,7-dimethylindoline-2,3-dioneNot Available0.88
4-FluoroisatinNot AvailableNot Specified

These compounds exhibit variations in their biological activities and chemical reactivities due to differences in their substituents and structural configurations. The presence of additional functional groups or different placements of fluorine can significantly alter their properties and potential applications .

XLogP3

1

Dates

Modify: 2023-08-15

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